1-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}octahydroquinolin-4(1H)-one
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Overview
Description
1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring and a quinolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the reaction of 4-methylphenylhydrazine with an appropriate β-dicarbonyl compound under acidic conditions to form the isoxazole ring. This intermediate is then subjected to further reactions to introduce the quinolinone moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE involves its interaction with specific molecular targets and pathways. The isoxazole ring and quinolinone structure allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-(4-METHYLPHENYL)ISOXAZOLE-3-CARBOXYLIC ACID: This compound shares the isoxazole ring but lacks the quinolinone structure.
1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}-4-PIPERIDINECARBOXAMIDE: Similar in structure but with a piperidine ring instead of the octahydroquinolinone.
Uniqueness
1-{[5-(4-METHYLPHENYL)-3-ISOXAZOLYL]CARBONYL}OCTAHYDRO-4(1H)-QUINOLINONE is unique due to its combination of the isoxazole ring and quinolinone structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H22N2O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[5-(4-methylphenyl)-1,2-oxazole-3-carbonyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-one |
InChI |
InChI=1S/C20H22N2O3/c1-13-6-8-14(9-7-13)19-12-16(21-25-19)20(24)22-11-10-18(23)15-4-2-3-5-17(15)22/h6-9,12,15,17H,2-5,10-11H2,1H3 |
InChI Key |
TYUOEXZMDHCEPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N3CCC(=O)C4C3CCCC4 |
Origin of Product |
United States |
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